molecular formula C6H4BrNS B8763180 2-(2-Bromothiophen-3-yl)acetonitrile

2-(2-Bromothiophen-3-yl)acetonitrile

Cat. No.: B8763180
M. Wt: 202.07 g/mol
InChI Key: OMIQYGIQNSOEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromothiophen-3-yl)acetonitrile is a brominated heterocyclic building block with the molecular formula C 6 H 4 BrNS and a molecular weight of 202.07 g/mol . This compound is characterized by a thiophene ring bearing a bromine atom and an acetonitrile group, making it a versatile synthon for various research applications. The nitrile functional group can be transformed into other useful moieties such as carboxylic acids, amides, or amines, while the bromine atom is amenable to cross-coupling reactions for constructing more complex molecular architectures . Compounds featuring the thiophene scaffold are of significant interest in medicinal chemistry and materials science. Specifically, derivatives based on the thieno[3,2-b]thiophene core have been identified as potent agonists for the G protein-coupled receptor GPR35, a target associated with conditions like hypertension, inflammatory bowel disease, and pain . The structural features of this compound make it a potential intermediate in the synthesis of such biologically active molecules for pharmacological research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrNS

Molecular Weight

202.07 g/mol

IUPAC Name

2-(2-bromothiophen-3-yl)acetonitrile

InChI

InChI=1S/C6H4BrNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1H2

InChI Key

OMIQYGIQNSOEIX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC#N)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 2 Bromothiophen 3 Yl Acetonitrile

Direct Synthetic Approaches to 2-(2-Bromothiophen-3-yl)acetonitrile (B6282968)

Direct approaches focus on the final-step formation of the target compound from immediate precursors. These methods are often preferred for their efficiency and are categorized by the key bond-forming reaction, whether it is a C-Br bond or a C-C bond.

This strategy involves the synthesis of a 2-(thiophen-3-yl)acetonitrile precursor, followed by a regioselective bromination reaction. The inherent electronic properties of the thiophene (B33073) ring heavily influence the position of electrophilic substitution.

The bromination of 3-substituted thiophenes is governed by the directing effects of both the sulfur heteroatom and the substituent at the C3 position. The sulfur atom strongly activates the adjacent α-positions (C2 and C5) towards electrophilic attack. For a 3-substituted thiophene like 2-(thiophen-3-yl)acetonitrile, the C2 position is highly susceptible to bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes and other activated aromatic rings. nih.govmdma.ch It serves as a mild and efficient source of electrophilic bromine, often leading to higher yields and cleaner reactions compared to using elemental bromine (Br₂). researchgate.netresearchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism, where the NBS provides a bromine cation (or its equivalent) that attacks the electron-rich thiophene ring. researchgate.net In the case of 2-(thiophen-3-yl)acetonitrile, the reaction selectively yields this compound due to the strong activation of the C2 position. tcichemicals.comtcichemicals.com

ReagentSubstrateTypical OutcomeReference
N-Bromosuccinimide (NBS)2-(Thiophen-3-yl)acetonitrileRegioselective bromination at the C2 position nih.govmdma.ch
Elemental Bromine (Br₂)ThiopheneCan lead to mixtures of mono- and polybrominated products, including 2,5-dibromothiophene eurekaselect.com

The efficiency and selectivity of the bromination reaction can be fine-tuned by optimizing various parameters. The choice of solvent is critical; polar aprotic solvents like acetonitrile (B52724) have been shown to significantly increase the rate of ionic ring bromination with NBS compared to nonpolar solvents like carbon tetrachloride. mdma.chresearchgate.net This enhancement is attributed to the better stabilization of ionic intermediates in the reaction pathway.

Temperature control is another key factor. Performing the reaction at lower temperatures, such as 0 °C or even down to -78 °C, can enhance selectivity and minimize the formation of by-products. nih.govgoogle.comgoogle.com Additives are generally not required for the NBS bromination of activated rings like thiophene, although acid catalysts are sometimes employed for less reactive substrates. mdma.ch The reaction time can vary from minutes to several hours, depending on the specific substrate and conditions used. researchgate.net

ParameterConditionEffect on BrominationReference
Solvent Acetonitrile (CH₃CN)Increases reaction rate and selectivity for ring bromination mdma.chresearchgate.net
Dichloromethane (CH₂Cl₂)Common solvent, effective for dissolving reagents nih.gov
Carbon Tetrachloride (CCl₄)Can promote free-radical side-chain reactions, less ideal for ring bromination mdma.ch
Temperature 0 °C to Room TemperatureStandard conditions, often provides good yields nih.govtcichemicals.com
-90 °C to -50 °CMay be used to improve control and selectivity for highly reactive systems google.comgoogle.com
Reagent Ratio ~1.0-1.1 equivalents of NBSUsed for monobromination, prevents over-reaction nih.gov

An alternative synthetic route involves starting with a thiophene ring that is already brominated at the desired C2 position and subsequently introducing the acetonitrile group at the C3 position.

This approach requires a precursor such as a 2-bromo-3-(halomethyl)thiophene or a similar derivative with a leaving group at the methyl position. The synthesis would proceed via a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

A plausible pathway begins with 2,3-dibromothiophene (B118489). Through a selective metal-halogen exchange at the 3-position followed by quenching with an electrophile like formaldehyde, one could generate (2-bromothiophen-3-yl)methanol. This alcohol can then be converted into a more reactive intermediate, 2-bromo-3-(chloromethyl)thiophene, using a chlorinating agent like thionyl chloride (SOCl₂). The final step is the reaction of this chloromethyl intermediate with sodium cyanide in a polar aprotic solvent like DMSO or acetone (B3395972) to yield the target compound, this compound. chemicalbook.com Visible-light-promoted methods using bromoacetonitrile (B46782) as a radical source have also emerged for cyanomethylation, though this typically targets C-H bonds. nih.govresearchgate.net

Acetonitrile Functionalization on Brominated Thiophene Scaffolds

Precursor Synthesis and Intermediate Transformations

The success of the aforementioned strategies relies on the availability of key precursors. For the bromination route, the synthesis of 2-(thiophen-3-yl)acetonitrile is necessary. For the acetonitrile functionalization route, precursors like 3-bromothiophene (B43185) and 2,3-dibromothiophene are required.

The synthesis of 2-(thiophen-3-yl)acetonitrile can be accomplished from thiophene-3-carboxaldehyde. google.com The aldehyde is first reduced to 3-(hydroxymethyl)thiophene, which is then converted to 3-(chloromethyl)thiophene. Subsequent reaction with sodium cyanide yields the desired acetonitrile precursor. google.com

The synthesis of the brominated scaffold often starts with 3-bromothiophene. One method to produce isomer-free 3-bromothiophene is through the selective dehalogenation of 2,3,5-tribromothiophene (B1329576) using zinc dust in acetic acid. scispace.com Once 3-bromothiophene is obtained, it can be selectively brominated at the C2 position using N-bromosuccinimide in a solvent like hexane (B92381) to produce 2,3-dibromothiophene in high yield. chemicalbook.com This dibrominated intermediate is a key starting point for the cyanomethylation strategy.

Synthesis of Key Bromothiophene Intermediates

The preparation of brominated thiophene derivatives is a critical first step in the synthesis of the target molecule. These intermediates serve as the foundational scaffold upon which the acetonitrile group is subsequently installed.

A common and direct method for the synthesis of 2-bromothiophene (B119243) is the bromination of thiophene. chemicalbook.comchemicalbook.com This reaction is typically carried out by treating thiophene with a brominating agent. For instance, dissolving thiophene in acetic acid and adding a solution of bromine in glacial acetic acid at a controlled temperature below 10°C can yield 2-bromothiophene. chemicalbook.com Another approach involves the reaction of thiophene with bromine in the presence of hydrobromic acid. chemicalbook.com The use of N-bromosuccinimide (NBS) in a suitable solvent also provides a milder alternative for the selective bromination of thiophenes.

The synthesis of 3-bromothiophene often requires a more nuanced strategy due to the higher reactivity of the α-positions (2 and 5) of the thiophene ring. One method involves the selective dehalogenation of polybrominated thiophenes. For example, 2,3,5-tribromothiophene can be treated with zinc dust in acetic acid to selectively remove the bromine atoms at the 2- and 5-positions, yielding 3-bromothiophene. scispace.com

Furthermore, specific reaction conditions can be employed to direct bromination to the 3-position. A patented method describes the preparation of 2-bromothiophene where the generation of the 3-bromo isomer is a critical impurity to be minimized. patsnap.com This highlights the importance of regioselectivity in the synthesis of bromothiophene intermediates.

The following table summarizes various synthetic approaches for key bromothiophene intermediates:

Starting MaterialReagents and ConditionsProductKey Features
ThiopheneBromine, Acetic Acid2-BromothiopheneDirect bromination at the more reactive α-position. chemicalbook.com
ThiopheneBromine, 48% HBr, Et2O2-BromothiopheneAnother direct bromination method. guidechem.com
2,3,5-TribromothiopheneZn dust, Acetic Acid3-BromothiopheneSelective dehalogenation of a polybrominated precursor. scispace.com
ThiopheneSodium bromide, L-valine methyl ester, Sulfuric acid, Hydrogen peroxide2-BromothiopheneA method aimed at improving 2-position selectivity. patsnap.com

Synthesis of Thiopheneacetonitrile Precursors

One common route to 2-(thiophen-2-yl)acetonitrile involves the reaction of 2-chloromethylthiophene with a cyanide source, such as sodium cyanide. google.com The 2-chloromethylthiophene itself can be prepared from thiophene, paraformaldehyde, and concentrated hydrochloric acid. google.com An alternative approach utilizes a palladium-catalyzed decarboxylation coupling of 2-bromothiophene with a cyanoacetate (B8463686) salt. google.com

Ethyl 3-thiopheneacetate is another valuable precursor. It can be used in the synthesis of various thiophene-containing polymers and materials. sigmaaldrich.comfishersci.ca Its synthesis can be achieved through standard esterification procedures starting from 3-thiopheneacetic acid.

The table below outlines methods for the synthesis of thiopheneacetonitrile precursors:

PrecursorStarting MaterialsReagents and ConditionsKey Features
2-(Thiophen-2-yl)acetonitrile2-Chloromethylthiophene, Sodium cyanideWater, Acetone, HeatNucleophilic substitution of chloride with cyanide. google.com
2-(Thiophen-2-yl)acetonitrile2-Bromothiophene, Sodium 2-cyanoacetatePalladium trifluoroacetate, 2-(dicyclohexylphosphino)biphenyl, DMSOPalladium-catalyzed decarboxylative coupling. google.com
Ethyl 3-thiopheneacetate3-Thiopheneacetic acid, EthanolAcid catalystStandard Fischer esterification.

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis relies heavily on the use of advanced techniques to improve reaction efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors benefits significantly from such methodologies.

Catalytic Approaches in Bromothiophene Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of bromothiophenes. researchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, often used for the synthesis of cyclopropylthiophenes from bromothiophenes and potassium cyclopropyltrifluoroborate. mdpi.com The choice of palladium catalyst and ligand is crucial for achieving high yields. For instance, a system of palladium(II) acetate (B1210297) and SPhos has been shown to be effective for this transformation. mdpi.com

Direct arylation is another important palladium-catalyzed reaction for derivatizing bromothiophenes. researchgate.net This method involves the coupling of a C-H bond of one aromatic compound with a C-Br bond of another. For example, the direct β-arylation of thiophene derivatives can be achieved using a palladium catalyst with a phosphine (B1218219) ligand and a silver salt as an additive. bohrium.com The bromide group itself can act as a directing group to facilitate C-H activation at the β-position. bohrium.com

Furthermore, palladium catalysis can be employed for the homocoupling of bromothiophene derivatives, leading to the synthesis of well-defined oligothiophenes. nih.gov In some cases, the carbon-bromine bond can remain intact during C-H functionalization, allowing for subsequent cross-coupling reactions. researchgate.net

The following table provides examples of catalytic approaches in bromothiophene derivatization:

Reaction TypeSubstratesCatalyst SystemProduct TypeKey Features
Suzuki-Miyaura CouplingBromothiophenes, Potassium cyclopropyltrifluoroboratePd(OAc)2, SPhosCyclopropylthiophenesEfficient C-C bond formation. mdpi.com
Direct β-Arylation2-Bromothiophene derivatives, Aryl iodidesPdCl2/(p-tolyl)3P, Ag2CO3β-Aryl-2-bromothiophenesC-H activation directed by the bromo group. bohrium.com
C-H HomocouplingBromothiophenesPalladium catalystBithiophenesFormation of oligothiophenes. nih.gov
Direct C-H Arylation2-(2-Bromoaryl)thiophenes, HeteroarenesPd(OAc)22-Aryl-3-heteroarylthiophenesPalladium 1,4-migration enables β-functionalization. rsc.org

Role of Acetonitrile as a Reagent and Solvent in Organic Synthesis

Acetonitrile (CH₃CN) is a versatile compound in organic synthesis, serving as both a polar aprotic solvent and a reagent. chemicalbook.comfishersci.comspectrumchemical.com Its properties make it suitable for a wide range of reactions.

As a solvent, acetonitrile is valued for its ability to dissolve a broad spectrum of organic and inorganic compounds. chemicalbook.comfishersci.com It is a medium-polarity solvent that is miscible with water and many organic solvents. chemicalbook.comcommonorganicchemistry.com Its relatively low boiling point (81-82 °C) facilitates its removal from reaction mixtures. shyzchem.com Acetonitrile's high dielectric constant and dipole moment make it an excellent medium for reactions involving ionic species. chemicalbook.com

In addition to its role as a solvent, acetonitrile can also act as a two-carbon building block in organic synthesis. chemicalbook.comresearchgate.net The cyano group can be transformed into various other functional groups, making it a valuable synthon. mdpi.com For example, acetonitrile can be used as a source of the cyanomethyl group in reactions involving the activation of its C(sp³)-H bond. researchgate.net Recent advances have highlighted its use in transition-metal-catalyzed cross-coupling and free-radical-initiated C-H functionalization reactions. researchgate.net

The table below summarizes the key properties and roles of acetonitrile in organic synthesis:

Property/RoleDescriptionSignificance
Solvent Polar aprotic solvent, miscible with water and organic solvents. chemicalbook.comfishersci.comcommonorganicchemistry.comDissolves a wide range of reactants, suitable for reactions with ionic species. chemicalbook.com
Reagent A two-carbon building block, source of the cyanomethyl group. chemicalbook.comresearchgate.netEnables the introduction of the acetonitrile functionality into molecules. mdpi.com
Physical Properties Colorless liquid, boiling point 81-82 °C. commonorganicchemistry.comEasy to handle and remove after reaction. shyzchem.com

Chemical Reactivity and Reaction Mechanisms of 2 2 Bromothiophen 3 Yl Acetonitrile

Reactivity of the Bromine Moiety

The bromine atom on the thiophene (B33073) ring is a key site for functionalization, primarily through substitution and coupling reactions.

Nucleophilic Substitution Reactions at the Bromine Center

While nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging, the thiophene ring is more susceptible to this type of reaction than a corresponding benzene ring. The presence of the electron-withdrawing acetonitrile (B52724) group can further facilitate nucleophilic attack by stabilizing the intermediate Meisenheimer complex. However, these reactions often require forcing conditions or the presence of a strong activating group, such as a nitro group, on the thiophene ring. For 2-(2-bromothiophen-3-yl)acetonitrile (B6282968), direct nucleophilic substitution of the bromine is less common than the cross-coupling reactions discussed below.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Arylation/Alkynylation

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are highly efficient methods for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction enables the arylation of the thiophene ring. In this reaction, this compound is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of 2-aryl-3-(cyanomethyl)thiophenes, which are precursors to various biologically active molecules and advanced materials. researchgate.netyoutube.comnih.gov

The Sonogashira coupling provides a route to introduce alkynyl substituents at the 2-position of the thiophene ring. organic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.comscirp.org This method is instrumental in the synthesis of 2-alkynyl-3-(cyanomethyl)thiophenes, which can be further elaborated into more complex structures. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions with related bromothiophene substrates.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
SuzukiPhenylboronic acidPd(II)-complexK2CO3Water80-
SuzukiArylboronic acidsPd(PPh3)4K3PO4Dioxane/Water100-
SonogashiraTerminal AlkynesPd(CF3COO)2/PPh3/CuIEt3NDMF10072-96
SonogashiraTerminal AlkynesPdCl2(PPh3)2/CuIEt3N/DMF25-100-

The catalytic cycle for both Suzuki and Sonogashira couplings involves a series of well-established steps centered around the palladium catalyst.

Suzuki Coupling Mechanism:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound, inserting into the carbon-bromine bond to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sonogashira Coupling Mechanism:

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition with this compound.

Formation of Copper Acetylide: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the base to form a copper acetylide.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, affording the final product and regenerating the Pd(0) catalyst.

Derivatization Strategies at the Bromine Site for Complex Scaffolds

The versatility of the bromine atom in this compound extends to its use in the construction of fused heterocyclic systems. For instance, after a Sonogashira coupling to introduce an alkynyl group, subsequent intramolecular cyclization reactions can lead to the formation of thieno[3,2-b]pyridines and other related polycyclic aromatic compounds. airo.co.innih.govgoogle.com These complex scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Reactivity of the Acetonitrile Moiety

The acetonitrile group, -CH₂CN, also offers opportunities for chemical modification, primarily through reactions involving the acidic methylene (B1212753) protons.

Cyanomethylation Reactions

The term "cyanomethylation" typically refers to the addition of a cyanomethyl group to a substrate. In the context of this compound, the reactivity of the acetonitrile moiety itself is of interest. The methylene protons (α-protons) of the acetonitrile group are acidic due to the electron-withdrawing effect of the nitrile group and the adjacent thiophene ring. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion.

This carbanion can then act as a nucleophile in various reactions, such as Claisen-type condensations . For example, in the presence of a strong base, the carbanion derived from a thiophene acetonitrile derivative can react with an ester, such as dimethyl 2,3-thiophenedicarboxylate, to form a β-ketonitrile. chempap.org This reactivity provides a pathway for further functionalization and the construction of more complex molecular architectures.

Additionally, the active methylene group can participate in condensation reactions with aldehydes and ketones, leading to the formation of α,β-unsaturated nitriles. nih.gov These reactions expand the synthetic utility of this compound by allowing for the introduction of new carbon-carbon double bonds and further functional group manipulation.

Cyclization Reactions Involving the Nitrile Group for Heterocycle Formation

The nitrile group of this compound is a key functional group that actively participates in cyclization reactions to form various heterocycles. These reactions leverage the electrophilicity of the nitrile carbon and the acidity of the adjacent methylene protons. In base-catalyzed reactions, the formation of an intermediate anion facilitates subsequent cycloaddition or condensation steps.

One significant pathway involves the reaction of the nitrile with other functional groups, either intramolecularly or with external reagents, to construct new ring systems. For instance, reactions with dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings. The specific outcome is often dictated by the nature of the reactants and the reaction conditions. Base-catalyzed cycloaddition reactions of molecules containing nitrile functionalities with azides can lead to the formation of triazole rings, a process that proceeds through the formation of intermediate triazolines which then aromatize. beilstein-journals.org While not specifically documented for this compound, this reactivity pattern is well-established for activated nitriles.

Table 1: Examples of Heterocycle Formation via Nitrile Cyclization

Reactant Type Intermediate Resulting Heterocycle Reaction Class
Heterocyclic Azides Triazoline 1,2,3-Triazole Cycloaddition
Nitrogen Nucleophiles Amidine Pyrimidines, Triazines Addition-Cyclization

These reactions highlight the utility of the nitrile group as a linchpin in the assembly of complex heterocyclic frameworks.

Role as a Nucleophile or Cyanide Source

This compound exhibits dual reactivity, capable of acting as both a carbon-centered nucleophile and, under specific conditions, a source of cyanide.

As a Nucleophile: The primary nucleophilic character stems from the methylene group (—CH₂—) positioned between the thiophene ring and the electron-withdrawing nitrile group. This "active methylene unit" possesses acidic protons. wikipedia.org In the presence of a base, deprotonation occurs to generate a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions. masterorganicchemistry.comntnu.no

The generation of this nucleophile in situ is central to many synthetic applications. For example, treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base can convert acetonitrile into its silyl ketene imine, a versatile nucleophile for additions to electrophiles like acetals and nitrones. richmond.edu A similar transformation is plausible for this compound, enabling its α-functionalization.

As a Cyanide Source: The conversion of an organic nitrile to release a cyanide ion is typically achieved through retro-hydrocyanation, which requires significant energy input and is less common than its role as a nucleophile. The use of alkali metal cyanides, such as sodium cyanide (NaCN), is the standard method for introducing a nitrile group via nucleophilic substitution, as seen in the Kolbe nitrile synthesis. wikipedia.orggoogle.com Therefore, while this compound contains a cyanide moiety, it is more synthetically valuable as a building block that retains the nitrile group for further transformations rather than as a reagent for cyanide transfer. google.comorgsyn.org

Intramolecular and Intermolecular Reactions

Mechanistic Studies of Dimerization and Oligomerization Pathways

The dimerization and oligomerization of this compound can proceed through several mechanistic pathways, primarily dictated by the reaction conditions.

Base-Catalyzed Dimerization: In the presence of a strong base, the nucleophilic carbanion formed by deprotonation of the active methylene group can attack the electrophilic carbon of the nitrile group on a second molecule. This intermolecular reaction is a variant of the Thorpe reaction, leading to the formation of a β-enaminonitrile dimer after rearrangement. This pathway is a classic example of self-condensation for activated nitriles.

Radical-Mediated Pathways: Theoretical and experimental studies on other systems, such as the dimerization of 3-acetylcoumarin, have shown that radical mechanisms can be highly favorable. mdpi.com For this compound, a radical could potentially be generated at the methylene position under specific initiation conditions (e.g., using a radical initiator or electrochemical methods). The coupling of two such radicals would lead directly to a dimer. Computational studies on the dimerization of other reactive intermediates, like thiocarbonyl S-methanides, have elucidated stepwise diradical mechanisms, suggesting that complex, non-concerted pathways can be involved in the self-reaction of sulfur-containing heterocycles. beilstein-journals.org

Catalytic Oligomerization: While more common for alkenes, metal-catalyzed oligomerization presents another possible pathway. nih.gov A catalytic cycle involving oxidative addition, insertion, and reductive elimination could, in principle, lead to the formation of oligomers, although such reactivity is not extensively documented for this class of nitriles.

Ring Closure Reactions for Fused Thiophene Systems

The structure of this compound is well-suited for intramolecular ring closure reactions to generate fused thiophene systems, which are valuable scaffolds in materials science and medicinal chemistry. jcu.edu.au These reactions typically involve the formation of a new bond between the side chain and the thiophene ring.

A common strategy involves the functionalization of the active methylene group followed by intramolecular cyclization. For example, alkylation of the α-carbon with a suitable electrophile containing a leaving group can introduce a side chain that subsequently undergoes a base- or metal-catalyzed ring closure.

Another powerful approach is intramolecular Heck or Suzuki coupling. If the bromine atom at the 2-position is retained, it can serve as a handle for palladium-catalyzed cross-coupling. By introducing a suitable coupling partner (e.g., a vinyl or aryl group) at the α-position of the acetonitrile, an intramolecular cyclization can be triggered to form a new fused ring. Such ring-closure reactions are fundamental for preparing various substituted thiophenes and their fused analogues. researchgate.netresearchgate.net

Theoretical Studies of Reaction Pathways

Elucidation of Reaction Intermediates (e.g., Ketocarbene vs. Hetaryne)

Theoretical and computational studies provide critical insights into the transient and highly reactive intermediates that govern the reaction pathways of thiophene derivatives. In the context of 2,3-disubstituted thiophenes, a central question has been the possible formation of highly strained hetaryne intermediates, such as 2-thiophyne.

A detailed experimental and computational study on the reaction of 2-(trimethylsilyl)thiophen-3-yl triflate—a close analogue and potential precursor to a reactive intermediate related to this compound—provided definitive evidence against the formation of 2-thiophyne. nih.govacs.org The researchers designed this system as a potential generator of the 2-thiophyne hetaryne. While the reaction with a trapping agent (2,3,4,5-tetraphenylcyclopentadienone) yielded the expected product for an aryne trapping (4,5,6,7-tetraphenylbenzo[b]thiophene), mechanistic investigations revealed a different pathway. researchgate.net

The study concluded that the reaction does not proceed through a hetaryne intermediate. Instead, the results supported an unprecedented mechanism involving the formation of a ketocarbene intermediate. acs.org This ketocarbene is generated via the cleavage of an O–S bond in the triflate precursor. It then adds to the cyclopentadienone to form an isolable tricyclic intermediate, which subsequently undergoes thermal rearrangement to yield the final product. nih.gov This work highlights the power of combined theoretical and experimental approaches in elucidating complex reaction mechanisms and correctly identifying fleeting intermediates that would be otherwise unobservable.

Energy Profiles and Transition State Analysis

Detailed computational studies focusing specifically on the energy profiles and transition state analysis for reactions involving this compound are not extensively available in publicly accessible scientific literature. This specific compound, while a potential building block in organic synthesis, has not been the subject of dedicated mechanistic investigations that would provide quantitative data on reaction energy barriers and the geometries of transition states.

However, the reactivity of this molecule can be understood by considering theoretical studies on related bromothiophene and acetonitrile derivatives. The primary reactive sites are the carbon-bromine bond on the thiophene ring and the acetonitrile functional group. Reactions such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), and reactions involving the deprotonation of the α-carbon of the acetonitrile group are plausible transformation pathways.

Hypothetical Reaction Pathways and Estimated Energetics

To provide a conceptual framework, we can extrapolate from computational studies on analogous systems. For instance, in a typical palladium-catalyzed cross-coupling reaction, the energy profile would involve several key steps: oxidative addition of the bromothiophene to a palladium(0) complex, transmetalation with a coupling partner (like a boronic acid in Suzuki coupling or a terminal alkyne in Sonogashira coupling), and reductive elimination to yield the final product and regenerate the catalyst.

The oxidative addition step is often the rate-determining step, and its energy barrier would be influenced by the electronic properties of the thiophene ring and the steric hindrance around the C-Br bond. The presence of the electron-withdrawing acetonitrile group could potentially influence the electron density at the C2 position, thereby affecting the activation energy of this step.

A transition state for the oxidative addition would involve the palladium center inserting into the C-Br bond. Computational chemistry, such as Density Functional Theory (DFT), would be the tool of choice to model the geometry and energy of such a transition state.

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction, the energy profile would likely proceed through a Meisenheimer complex. The stability of this intermediate and the height of the transition state barriers for its formation and collapse would be dependent on the nature of the incoming nucleophile and the ability of the thiophene ring to stabilize the negative charge.

Data on Analogous Systems

While specific data for this compound is unavailable, the following table presents representative calculated activation energies for key steps in reactions of similar bromothiophene derivatives found in the literature. These values offer an approximation of the energetic landscape that might be expected for reactions involving the title compound.

Reaction TypeModel SubstrateStepCalculation MethodActivation Energy (kcal/mol)
Suzuki Coupling2-Bromothiophene (B119243)Oxidative AdditionDFT (B3LYP)15-20
Suzuki Coupling2-BromothiopheneReductive EliminationDFT (B3LYP)5-10
Nucleophilic Substitution2-Bromo-5-nitrothiopheneNucleophilic AttackDFT (M06-2X)12-18

Note: The data in this table is illustrative and derived from general computational studies on bromothiophenes, not specifically on this compound. The actual energy values for the title compound may vary.

Further dedicated computational and experimental studies are required to elucidate the precise energy profiles and transition state structures for the reactions of this compound. Such research would provide valuable insights into its reactivity and guide its application in the synthesis of more complex molecules.

Spectroscopic Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy for 2-(2-Bromothiophen-3-yl)acetonitrile (B6282968) reveals the number of different types of protons and their neighboring environments. The molecule's structure suggests the presence of three distinct proton signals.

Thiophene (B33073) Protons: The two protons on the thiophene ring are chemically non-equivalent and appear as distinct signals. Due to the coupling between adjacent protons (vicinal coupling), these signals manifest as doublets. The proton at position 5 (H-5) typically resonates at a lower field (higher ppm value) than the proton at position 4 (H-4) due to the electronic effects of the neighboring sulfur atom and bromine atom.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) are chemically equivalent and are adjacent to the thiophene ring and the nitrile group. As they have no adjacent protons, their signal appears as a singlet. This signal is expected in the range typical for protons alpha to both an aromatic ring and a cyano group.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Thiophene H-4 ~7.0-7.2 Doublet (d)
Thiophene H-5 ~7.3-7.5 Doublet (d)

Note: Expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon atom in the structure.

Thiophene Carbons: Four signals are anticipated for the carbon atoms of the thiophene ring. The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift significantly influenced by the halogen. The other carbons (C-3, C-4, C-5) will have shifts characteristic of a substituted thiophene ring.

Methylene Carbon: The carbon of the methylene group (-CH₂-) will appear as a single peak in the aliphatic region.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) has a very characteristic chemical shift in the range of 115-125 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiophene C-2 (C-Br) ~110-115
Thiophene C-3 (C-CH₂CN) ~130-135
Thiophene C-4 ~125-130
Thiophene C-5 ~128-133
Methylene (-CH₂CN) ~20-25

Note: Expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent.

While standard 1D NMR is often sufficient for structural confirmation, advanced NMR techniques can provide deeper insights. Techniques like DANTE (Delays Alternating with Nutation for Tailored Excitation) can be used for selective excitation of specific resonances, which can be useful in complex spectra.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) is a technique used to enhance the signal intensity of insensitive nuclei like ¹³C by transferring magnetization from sensitive nuclei like ¹H. This significantly reduces the acquisition time for ¹³C NMR spectra. Furthermore, long-range INEPT experiments, such as 2D(δ, J) long-range INEPT, can establish correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). For this compound, this could unequivocally link the methylene protons to the C-3 and C-4 carbons of the thiophene ring, as well as to the nitrile carbon, thus confirming the connectivity of the side chain to the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹, which is highly characteristic of the nitrile functional group.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the thiophene ring typically appear as weak to medium bands above 3000 cm⁻¹ (approx. 3100-3050 cm⁻¹).

Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group are expected just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring usually result in several bands in the 1600-1400 cm⁻¹ region.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Expected FT-IR Band Assignments for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3050 Medium-Weak
Aliphatic C-H Stretch 2950-2850 Medium
Nitrile (C≡N) Stretch 2260-2240 Strong, Sharp
Thiophene Ring (C=C) Stretch 1600-1400 Medium

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrational modes that result in a change in polarizability are Raman active.

For this compound, the C≡N stretch is also expected to be a strong band in the Raman spectrum. The symmetric vibrations of the thiophene ring are often more intense in Raman than in IR spectra. The C-Br bond, being highly polarizable, should also give rise to a distinct Raman signal. A comprehensive vibrational analysis combining both FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, aided by computational methods such as Density Functional Theory (DFT) for predicting theoretical vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule.

The analysis of absorption and emission spectra provides information about the electronic energy levels of this compound. The absorption spectrum reveals the wavelengths of light that the molecule absorbs to promote electrons to higher energy states, while the emission spectrum shows the wavelengths of light emitted as the electrons return to their ground state. The specific absorption and emission maxima depend on the molecular structure and the solvent used.

Electronic transitions in molecules like this compound can involve the redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). In this compound, the thiophene ring can act as an electron donor, while the acetonitrile (B52724) group can act as an electron acceptor. The presence of the bromine atom can also influence the electronic properties of the thiophene ring. The likelihood and energy of such ICT transitions can be investigated by studying the molecule's response to different solvent environments.

The polarity of the solvent can significantly impact the absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. In polar solvents, molecules with a significant change in dipole moment upon electronic excitation will exhibit a shift in their spectral bands. By studying these shifts for this compound in a range of solvents with varying polarities, it is possible to gain further insight into the nature of its electronic transitions, including the presence of ICT states.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 202.1, which corresponds to the molecular weight of the compound. Other significant fragments observed in the mass spectrum include peaks at m/z 201.1, 122.1, and 95.1. These fragments provide valuable information about the molecule's structure and can be used to confirm its identity. In some cases, such as in a patent for its use in diabetes treatment, the compound was reported as non-ionized in an LC-MS analysis using an APCI source.

Ionm/z
[M]+202.1
Fragment 1201.1
Fragment 2122.1
Fragment 395.1

X-ray Diffraction (XRD) Studies

X-ray diffraction is a technique used to determine the precise arrangement of atoms within a crystal. While a crystal structure for this compound itself was not found in the search results, a study on a derivative, 2-(2-bromothiophen-3-yl)-3-(dimethylamino)acrylonitrile, provides insight into the potential solid-state conformation. This derivative was synthesized from this compound and its crystal structure was determined by single-crystal X-ray diffraction. The study revealed that the crystal is monoclinic, belonging to the P21/c space group. A notable feature was the disorder of the thiophene ring in two positions with unequal occupancies. Such studies on derivatives can provide valuable clues about the structural behavior of the parent molecule.

Crystal SystemSpace Group
MonoclinicP21/c

Analysis of Supramolecular Assembly and Intermolecular Interactions

Advanced Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field.

This compound is a diamagnetic organic molecule, meaning all its electrons are paired. In its ground state, it would not produce an ESR signal. Therefore, ESR spectroscopy is not a standard technique for the routine characterization of this compound. However, it could be employed under specific circumstances, for instance, to study radical ions of the compound generated through chemical or electrochemical oxidation/reduction or to investigate its behavior in photochemical reactions where radical intermediates might be formed.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile and thermally stable compounds from a mixture, while MS fragments the separated components into ions and sorts them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "mass spectrum" for compound identification.

While a full GC/MS analysis for this compound is not detailed in the searched literature, Electron Ionization Mass Spectrometry (EI-MS) data is available for the isomer 2-(5-bromothiophen-2-yl)acetonitrile, which provides the mass spectrometric information. nih.gov The mass spectrum shows the molecular ion peaks corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) and a characteristic fragmentation pattern.

Table 3: Key Mass Spectrometry Data for 2-(5-bromothiophen-2-yl)acetonitrile

m/z Identity Relative Intensity (%)
202.88 [M+2]⁺ (with ⁸¹Br) 29.9
200.89 [M]⁺ (with ⁷⁹Br) 29.7
122.01 [M-Br]⁺ 100.0
95.03 [C₅H₃S]⁺ 11.1

Data sourced from Pappenfus et al., 2018. nih.gov

The base peak at m/z 122.01 corresponds to the loss of the bromine atom from the molecular ion, a common fragmentation pathway for brominated compounds. nih.gov

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.

No experimental elemental analysis data was found for this compound in the searched literature. However, the theoretical elemental composition can be calculated from its molecular formula, C₆H₄BrNS.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.011 72.066 35.66
Hydrogen H 1.008 4.032 2.00
Bromine Br 79.904 79.904 39.54
Nitrogen N 14.007 14.007 6.93
Sulfur S 32.06 32.06 15.87

| Total | | | 202.069 | 100.00 |

Multivariate Data Analysis in Spectroscopic Research (e.g., Principal Component Analysis, PCA)

In the structural elucidation and characterization of compounds like this compound, spectroscopic methodologies generate vast and complex datasets. Multivariate data analysis, particularly Principal Component Analysis (PCA), offers a powerful approach to extract meaningful information from this data. PCA is a statistical procedure that transforms a set of correlated variables into a set of linearly uncorrelated variables known as principal components (PCs). nih.gov This technique is instrumental in identifying patterns, revealing differences between samples, and understanding the influence of various structural features on the spectroscopic output.

Application of PCA in Analyzing Spectroscopic Data of Thiophene Derivatives

While specific PCA studies on this compound are not extensively documented, the application of this chemometric tool to analogous thiophene derivatives and other isomeric compounds demonstrates its potential utility. For instance, research on positional thiophene isomers in covalent organic frameworks has utilized in situ Raman spectroscopy to monitor and differentiate between isomers, showcasing the sensitivity of vibrational spectroscopy to subtle structural changes. nih.govresearchgate.net Similarly, PCA has been successfully applied to surface-enhanced Raman scattering (SERS) spectra to distinguish between different isomers of spiropyran, highlighting its capability to resolve minor spectral differences that are crucial for isomer-dependent analysis. nih.gov

In the context of this compound, a key application of PCA would be to differentiate it from its positional isomers, such as 2-(3-Bromothiophen-2-yl)acetonitrile or 2-(4-Bromothiophen-2-yl)acetonitrile. Each isomer, though possessing the same molecular formula, will exhibit unique spectroscopic fingerprints in its NMR, IR, and Raman spectra due to the different electronic environments of the atoms.

Hypothetical PCA of Vibrational Spectroscopy Data for Isomeric Bromothiophenylacetonitriles

To illustrate the potential of PCA, consider a hypothetical dataset of FT-IR spectra for a series of bromothiophenylacetonitrile isomers. The absorbance values at various wavenumbers constitute the variables for the PCA.

SampleIsomerAbsorbance at ν1 (cm⁻¹)Absorbance at ν2 (cm⁻¹)Absorbance at ν3 (cm⁻¹)...
Sample 1This compound0.450.620.33...
Sample 22-(3-Bromothiophen-2-yl)acetonitrile0.510.580.40...
Sample 32-(4-Bromothiophen-2-yl)acetonitrile0.480.650.38...
Sample 42-(5-Bromothiophen-2-yl)acetonitrile0.550.550.42...
Sample 5This compound (Replicate)0.460.630.34...

PCA would reduce the dimensionality of this dataset by creating new variables, the principal components (PCs), which are linear combinations of the original wavenumbers. The first few PCs typically capture the majority of the variance in the data.

A scores plot of the first two principal components (PC1 vs. PC2) would visually represent the relationships between the different isomers. It is expected that samples of the same isomer would cluster together, while clusters of different isomers would be separated in the plot. This separation is driven by the systematic differences in their vibrational spectra.

The corresponding loadings plot would indicate which wavenumbers (vibrational modes) are most influential in distinguishing between the isomers. For instance, specific C-H bending modes or C-S stretching frequencies that are sensitive to the positions of the bromo and acetonitrile substituents would likely have high loadings on the principal components that separate the isomer clusters.

Detailed Research Findings from Analogous Systems

In studies involving other classes of organic molecules, PCA has been effectively used to:

Differentiate between closely related structures: By analyzing the variance in spectroscopic data, PCA can amplify subtle differences that may not be obvious from a simple visual inspection of the spectra. tudublin.ie

Identify key spectral features: The loadings plots in PCA highlight the specific spectral regions that contribute most to the observed sample groupings, thereby identifying the molecular vibrations most affected by structural changes. nih.gov

Detect outliers: Samples that deviate from the main clusters in a scores plot can be identified as potential outliers, which could indicate impurities or experimental errors.

Computational and Theoretical Investigations

Reactivity Descriptors and Global Reactivity Parameters

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are fundamental in predicting the chemical behavior of a molecule. researchgate.net These parameters provide insight into the molecule's stability and reactivity. rroij.com

Ionization Potential (IP) and Electron Affinity (EA)

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in the gaseous state. dergipark.org.tr These parameters are crucial for understanding a molecule's ability to undergo oxidation or reduction. They can be approximated through the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively, based on Koopman's theorem.

IP ≈ -EHOMO

EA ≈ -ELUMO

Specific calculated values for the IP and EA of 2-(2-Bromothiophen-3-yl)acetonitrile (B6282968) are not present in the available literature.

Electronegativity (EN) and Chemical Hardness (η)

Electronegativity (χ) represents a molecule's ability to attract electrons, while chemical hardness (η) measures its resistance to changes in its electron distribution. nih.gov A large energy gap between the HOMO and LUMO signifies high hardness and low reactivity, indicating greater molecular stability. nih.gov

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Without specific IP and EA values for this compound, a quantitative analysis of its electronegativity and chemical hardness cannot be provided.

Chemical Potential (μ), Global Softness (σ), and Electrophilicity Index (ω)

Chemical potential (μ) is related to the "escaping tendency" of electrons from a system. Global softness (σ) is the reciprocal of chemical hardness and indicates a molecule's polarizability. The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment, thus measuring its electrophilic nature. nih.govias.ac.in

Chemical Potential (μ) = - (IP + EA) / 2 = -χ

Global Softness (σ) = 1 / η

Electrophilicity Index (ω) = μ² / 2η

A summary table for these reactivity descriptors would typically be presented as follows, though the values for the target molecule are currently unavailable.

ParameterSymbolFormulaValue (eV)
Ionization PotentialIP-EHOMOData not available
Electron AffinityEA-ELUMOData not available
Electronegativityχ(IP+EA)/2Data not available
Chemical Hardnessη(IP-EA)/2Data not available
Chemical PotentialμData not available
Global Softnessσ1/ηData not available
Electrophilicity Indexωμ²/2ηData not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgmdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. researchgate.net

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen.

Blue Regions: Indicate positive potential (electron-deficient areas), which are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For this compound, one would expect negative potential (red) around the nitrogen atom of the nitrile group and potentially near the sulfur and bromine atoms due to their lone pairs of electrons. Positive potential (blue) might be located on the hydrogen atoms of the thiophene (B33073) ring. However, a specific MEP map for this compound has not been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. scirp.orgnih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. pnrjournal.com This analysis is crucial for explaining the stability and reactivity arising from intramolecular charge transfer. dergipark.org.tr A detailed NBO analysis for this compound, which would provide insights into its specific intramolecular interactions, is not available in the reviewed literature.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for applications in optoelectronics, including optical switching and data storage. nih.govdtic.mil The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry allows for the calculation of the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀) to predict a molecule's potential as an NLO material. pnrjournal.com Molecules with significant intramolecular charge transfer, typically those with electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit large hyperpolarizability values. researchgate.net While thiophene derivatives are often investigated for their NLO properties, specific calculated NLO parameters for this compound have not been reported. 3wpharm.comresearchgate.net

Hyperpolarizability Calculations

There are no published studies that have performed hyperpolarizability calculations on this compound. Such calculations would be essential to quantify its nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. These theoretical investigations typically employ quantum chemical methods like Density Functional Theory (DFT) to determine the first-order (β) and second-order (γ) hyperpolarizability tensors. Without these fundamental calculations, a quantitative assessment of the molecule's NLO response is not possible.

Molecular Docking Studies (Purely Computational)

No molecular docking studies have been published for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While patents suggest a potential therapeutic area for derivatives of this compound, docking studies on this compound itself against specific biological targets (e.g., proteins, enzymes) have not been performed or at least not been made public. Such computational analyses are vital in the early stages of drug discovery to screen for potential biological activity and to understand potential interactions at a molecular level, independent of confirmed biological outcomes.

Research Applications and Functional Materials Design

Building Block in Organic Synthesis for Complex Heterocycles

The unique arrangement of functional groups in 2-(2-Bromothiophen-3-yl)acetonitrile (B6282968) makes it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The bromine atom at the 2-position of the thiophene (B33073) ring is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of organoboron reagents. While direct examples utilizing this compound are not prevalent in the cited literature, the Suzuki cross-coupling of other bromothiophenes with pyridine (B92270) boronic acids is a well-established method for the synthesis of thienyl-pyridine derivatives. researchgate.netnih.govnih.gov This strategic bond formation is a key step in accessing more complex molecular architectures. The reaction typically proceeds in the presence of a palladium catalyst and a base, with the choice of ligands and reaction conditions being crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromoarenes

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O80
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O65-100

This table presents common conditions for Suzuki-Miyaura reactions and does not represent a specific reaction with this compound.

The thienopyridine core is a prominent structural motif in numerous biologically active compounds. The synthesis of thieno[3,2-b]pyridine (B153574) and thieno[2,3-c]pyridine (B153571) scaffolds can be envisioned starting from this compound. Although direct synthetic routes from this specific precursor are not explicitly detailed in the provided search results, general strategies for the construction of these fused systems often involve the cyclization of appropriately substituted thiophenes. nih.govresearchgate.netkuleuven.begoogle.com For instance, the acetonitrile (B52724) group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then participate in cyclization reactions with a suitable partner to form the pyridine ring fused to the thiophene core.

Benzimidazoles are another important class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. While no direct reaction of this compound to form a benzimidazole is cited, it can serve as a synthon for a thiophene-substituted acetic acid equivalent. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be reacted with an ortho-phenylenediamine to form a 2-(thiophen-3-ylmethyl)-1H-benzo[d]imidazole derivative. researchgate.netkau.edu.saacgpubs.orgmdpi.com This approach allows for the incorporation of the thiophene moiety into the benzimidazole scaffold, potentially modulating its biological activity.

Thiophene-based oligomers and polymers are of great interest for their electronic and optical properties. The synthesis of well-defined, regioregular oligo(3-arylthiophene)s has been achieved through iterative halogenation and Suzuki cross-coupling sequences. cmu.edu In such synthetic strategies, a brominated thiophene monomer bearing a functional handle for solid-phase synthesis is often employed. This compound, with its bromo- and cyanoethyl- functionalities, is a potential candidate for such an iterative synthesis, where the bromine allows for chain extension via cross-coupling, and the acetonitrile group could be modified for attachment to a solid support or for further functionalization of the resulting oligomer.

Materials Science and Organic Electronics

The inherent electronic properties of the thiophene ring make it a fundamental component in the design of organic electronic materials.

Thiophene-containing small molecules and polymers are widely utilized as active materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. The introduction of substituents onto the thiophene backbone can significantly influence these properties. While specific examples of the incorporation of this compound into organic semiconductors are not provided in the search results, its structure suggests its potential as a building block. mdpi.comrsc.org The bromo-substituent allows for its integration into larger conjugated systems via cross-coupling reactions, and the polar acetonitrile group could influence the material's solubility, morphology, and electronic energy levels.

Exploration in Polymer Chemistry

The structure of this compound, featuring a polymerizable halogenated thiophene and a functional nitrile side chain, positions it as a monomer of interest for creating novel polythiophenes with tailored properties.

1 Monomer for Polymerization Studies (e.g., Polythiophenes)

Polythiophenes are a major class of conducting polymers, and their synthesis often relies on the polymerization of halogenated thiophene monomers. nih.govpkusz.edu.cn The bromine atom on this compound makes it a suitable candidate for several polymerization techniques, including chemical oxidative polymerization and transition metal-catalyzed cross-coupling reactions. nih.govnih.gov

For instance, oxidative polymerization using anhydrous FeCl₃ in a solvent like acetonitrile or chlorobenzene (B131634) is a common method to synthesize polythiophenes. nih.gov Another powerful method is the catalyst-based cross-coupling of bromothiophene derivatives, which can produce highly regioregular polymers. nih.gov The regioregularity—the precise orientation of side chains along the polymer backbone—is critical, as it heavily influences the polymer's electronic properties and solid-state packing. pkusz.edu.cn The presence of head-to-head (HH) couplings in irregular polythiophenes can cause increased twisting of the thiophene units, leading to a loss of conjugation, an increased bandgap, and reduced conductivity. pkusz.edu.cn Using a monomer like this compound in controlled polymerization reactions allows for the synthesis of polythiophenes where the acetonitrile side chains are arranged in a regular head-to-tail (HT) fashion, which is crucial for achieving desirable electronic characteristics. The autopolymerization of similar molecules, such as 2-bromo-3-methoxythiophene, has also been studied, providing insight into the reaction mechanisms of such monomers. researchgate.net

2 Investigation of Polymer Structures and Properties

The incorporation of the 3-acetonitrile group as a side chain is expected to impart distinct characteristics to the resulting polythiophene. The properties of polythiophenes can be finely tuned by modifying the side groups. pku.edu.cn The polar nitrile (-C≡N) group would likely increase the polymer's solubility in polar organic solvents, which is a significant practical advantage for solution-based processing and device fabrication. researchgate.net

Theoretical studies, often employing density functional theory (DFT), are used to predict the structural and electronic properties of new polythiophene derivatives. researchgate.netmdpi.com Such calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn define the polymer's band gap and its suitability for various optoelectronic applications. mdpi.com For a polymer derived from this compound, the electron-withdrawing nature of the nitrile group would be expected to influence these energy levels compared to simple alkyl-substituted polythiophenes. researchgate.net Furthermore, the physical properties, such as thermal stability and morphology, would be points of investigation. For example, a polythiophene derivative bearing a carboxylate group showed good thermal stability with a decomposition temperature above 215 °C and an electrical conductivity characteristic of semiconductor materials. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While existing methods for synthesizing thiophene (B33073) derivatives are functional, the pursuit of greater efficiency, selectivity, and sustainability continues to drive innovation. Future synthetic strategies will likely focus on minimizing steps, reducing waste, and employing milder reaction conditions.

Recent advances in organic synthesis highlight several promising avenues. mdpi.combohrium.com Metal-catalyzed and metal-free heterocyclization reactions of functionalized alkynes are emerging as powerful, atom-economical methods for constructing the thiophene ring from acyclic precursors. mdpi.com Additionally, multicomponent reactions (MCRs) offer an efficient pathway to complex, polysubstituted thiophenes in a single step. bohrium.com The development of novel catalyst systems, including those based on palladium, and the application of techniques like microwave-assisted synthesis could further enhance reaction rates and yields.

Table 1: Comparison of Synthetic Approaches for Functionalized Thiophenes
ApproachDescriptionPotential Advantages
Traditional Multistep Synthesis Linear sequence of reactions, often involving protection/deprotection steps.Well-established and reliable for specific targets.
Metal-Catalyzed Heterocyclization Cyclization of functionalized alkynes using metal catalysts (e.g., Palladium). mdpi.comHigh efficiency, regioselectivity, and milder reaction conditions. bohrium.com
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form the product. bohrium.comHigh atom economy, reduced waste, operational simplicity.
C-H Functionalization Direct formation of C-C or C-X bonds by transforming a C-H bond.Increased step-economy, avoids pre-functionalization of starting materials.

Advanced Mechanistic Investigations of Complex Reactions

A profound understanding of reaction mechanisms is fundamental to optimizing existing synthetic protocols and discovering new transformations. For reactions involving 2-(2-Bromothiophen-3-yl)acetonitrile (B6282968), particularly in the synthesis of fused heterocyclic systems, detailed mechanistic studies can illuminate reaction pathways and transition states.

Future research should employ a synergistic approach combining experimental and computational methods. Kinetic studies can provide data on reaction rates and orders, while advanced spectroscopic techniques can identify transient intermediates. rsc.org Concurrently, computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and rationalize observed selectivities. rsc.org Such investigations could clarify the role of catalysts, solvents, and substituents in influencing reaction outcomes, enabling the rational design of more efficient and selective processes.

Integration with Machine Learning for Predictive Chemistry

The intersection of machine learning (ML) and chemistry is set to revolutionize how chemical reactions are developed and discovered. nih.govrsc.org By training algorithms on vast datasets of known reactions, ML models can predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govfrontiersin.org

For a versatile building block like this compound, ML could accelerate the discovery of new applications by predicting its reactivity with a wide range of substrates. Deep learning models, for instance, have shown remarkable accuracy in predicting the properties and behavior of complex molecules, including thiophene derivatives. frontiersin.orgnih.gov This predictive power can guide experimental work, reducing the number of trial-and-error experiments and conserving resources. nih.gov The ultimate goal is to create predictive models that can accurately forecast reaction yields, identify potential side products, and even aid in the discovery of entirely new chemical reactions. nih.govrsc.org

Table 2: Potential Applications of Machine Learning in Thiophene Chemistry
Application AreaMachine Learning TaskPotential Impact
Reaction Deployment Predicting the success of known reactions on new thiophene substrates. nih.govFaster screening of synthetic routes and expansion of substrate scope.
Reaction Development Optimizing reaction conditions (e.g., catalyst, solvent, temperature) for yield and selectivity. nih.govAccelerated process optimization and improved efficiency.
Reaction Discovery Identifying novel reaction pathways and unprecedented transformations. nih.govDiscovery of new synthetic methods and molecular scaffolds.
Property Prediction Forecasting the physicochemical and biological properties of novel thiophene derivatives. nih.govRational design of materials and drug candidates with desired characteristics.

Exploration of New Chemical Transformations Leveraging the Bromine and Nitrile Functionalities

The true synthetic versatility of this compound lies in the distinct reactivity of its bromine and nitrile functional groups. While these groups are often used independently, future research should explore transformations that engage both functionalities in novel ways.

The bromine atom is an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, alkyl, and heteroatom substituents at the C2 position. numberanalytics.com The nitrile group can be converted into a range of other functional groups, including amines (via reduction) and carboxylic acids (via hydrolysis), or it can participate in cycloaddition reactions to form new heterocyclic rings. ingentaconnect.com

A particularly exciting avenue is the design of tandem or cascade reactions where an initial transformation at one site triggers a subsequent reaction at the other. For example, an intramolecular cyclization following a cross-coupling reaction could provide rapid access to complex, polycyclic thiophene-containing structures. The development of reagents that can selectively transform the nitrile group in the presence of the bromo-substituent, or vice versa, will be crucial for unlocking the full synthetic potential of this molecule. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Bromothiophen-3-yl)acetonitrile with high purity?

  • Methodological Answer: The compound can be synthesized via bromination of thiophene derivatives followed by cyanoethylation. For example, bromination at the 3-position of thiophene using N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) minimizes side reactions. Subsequent nucleophilic substitution with cyanoethylating agents (e.g., acrylonitrile derivatives) in the presence of a base like K₂CO₃ ensures efficient yield. Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) and verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer:

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify substituent positions. The bromothiophenyl proton signals typically appear as doublets (δ 6.8–7.2 ppm), while the acetonitrile group shows a singlet near δ 3.7 ppm for the methylene protons.
  • X-ray Crystallography : Single-crystal diffraction using SHELXL or WinGX software resolves bond lengths and angles. For example, the C-Br bond length is expected to be ~1.89 Å, confirming sp² hybridization at the thiophene ring .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Bromine acts as a directing group, facilitating Suzuki-Miyaura or Stille couplings. Density Functional Theory (DFT) calculations (e.g., Gaussian 09, B3LYP/6-31G*) predict electron-withdrawing effects, stabilizing transition states. Experimental validation involves monitoring reaction kinetics with Pd(PPh₃)₄ catalysts and arylboronic acids, comparing yields with non-brominated analogs. Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from steric hindrance or solvent effects, requiring mechanistic studies via isotopic labeling .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer: Discrepancies in mass spectrometry (MS) or IR spectra often stem from tautomerism or impurities. For example, unexpected [M+2]⁺ peaks in MS may indicate residual brominated byproducts. Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to confirm molecular connectivity. For IR, compare experimental CN stretch (~2250 cm⁻¹) with computational spectra (Vibrational Frequency Analysis in ORCA) .

Q. How can molecular docking studies predict the binding affinity of this compound-derived pharmacophores?

  • Methodological Answer: Dock thiophene-acetonitrile derivatives into target proteins (e.g., kinases) using AutoDock Vina. Parameterize the bromine atom’s van der Waals radius and partial charge based on electrostatic potential maps (Merz-Kollman charges). Validate results with in vitro assays (e.g., IC₅₀ measurements) and analyze binding poses via PyMOL. Discrepancies between computational and experimental data may require re-evaluating force fields or solvation models .

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